molecular formula C30H30N2O3 B11599009 Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate

Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate

Cat. No.: B11599009
M. Wt: 466.6 g/mol
InChI Key: UOMVYJAYYHWFEK-UHFFFAOYSA-N
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Description

Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure It is characterized by the presence of a phenyl group, a benzoate ester, and a methanophenanthridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. The starting materials include 6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxylic acid and 4-aminobenzoic acid. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of alternative coupling agents, solvents, and purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-{[(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: A simpler ester with a benzoate group.

    Phenylalanine derivatives: Compounds with a phenyl group and an amino acid structure.

    Methanophenanthridine derivatives: Compounds with a similar core structure but different functional groups.

Properties

Molecular Formula

C30H30N2O3

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl 4-[(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carbonyl)amino]benzoate

InChI

InChI=1S/C30H30N2O3/c1-2-35-30(34)19-10-13-23(14-11-19)31-29(33)22-12-15-25-24(17-22)26-20-8-9-21(16-20)27(26)28(32-25)18-6-4-3-5-7-18/h3-7,10-15,17,20-21,26-28,32H,2,8-9,16H2,1H3,(H,31,33)

InChI Key

UOMVYJAYYHWFEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6

Origin of Product

United States

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